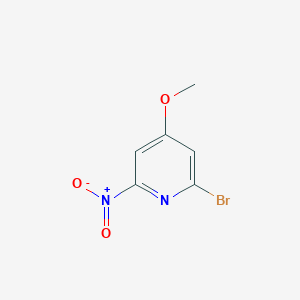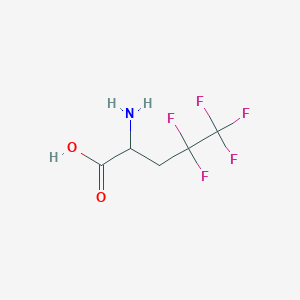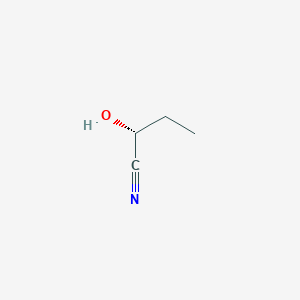
(r)-2-Hydroxybutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Hydroxybutanenitrile: is an organic compound with the chemical formula C4H7NO ®-2-Hydroxybutyronitrile . The compound features a hydroxyl group (OH) and a nitrile group (CN) attached to a four-carbon backbone. Its enantiomer, (S)-2-Hydroxybutanenitrile , exists as well.
Vorbereitungsmethoden
a. Synthetic Routes
Several synthetic routes lead to the formation of ®-2-Hydroxybutanenitrile:
Hydrocyanation of Acrolein: Acrolein (propenal) reacts with hydrogen cyanide (HCN) in the presence of a catalyst (such as a metal cyanide) to yield ®-2-Hydroxybutanenitrile.
Hydrolysis of ®-2-Hydroxybutyronitrile Acetate: The acetate ester of ®-2-Hydroxybutyronitrile undergoes hydrolysis to produce the desired compound.
b. Industrial Production
In industry, ®-2-Hydroxybutanenitrile is synthesized via the hydrocyanation process due to its efficiency and scalability.
Analyse Chemischer Reaktionen
®-2-Hydroxybutanenitrile: participates in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, it hydrolyzes to form ®-2-Hydroxybutanoic acid.
Reduction: Reduction with hydrogen gas (H) and a suitable catalyst converts it to ®-2-Hydroxybutanol.
Substitution: The nitrile group can undergo substitution reactions, leading to various derivatives.
Common reagents and conditions:
- Hydrolysis: Acidic or basic aqueous solutions.
- Reduction: Catalytic hydrogenation (e.g., using palladium on carbon).
- Substitution: Various nucleophiles (e.g., amines, halides).
Major products:
- Hydrolysis: ®-2-Hydroxybutanoic acid.
- Reduction: ®-2-Hydroxybutanol.
Wissenschaftliche Forschungsanwendungen
®-2-Hydroxybutanenitrile: finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Pharmaceuticals: It serves as an intermediate in drug synthesis.
Flavor and Fragrance Industry: Used to create specific odor compounds.
Agrochemicals: In the development of pesticides and herbicides.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For instance:
- In pharmaceuticals, it may act as a precursor for bioactive compounds.
- In flavor synthesis, it contributes to specific taste profiles.
Vergleich Mit ähnlichen Verbindungen
®-2-Hydroxybutanenitrile: is unique due to its combination of a hydroxyl group and a nitrile group. Similar compounds include:
(S)-2-Hydroxybutanenitrile: Its enantiomer.
2-Hydroxybutyric Acid: The corresponding carboxylic acid.
Acetone Cyanohydrin: A related compound with a ketone group.
Eigenschaften
Molekularformel |
C4H7NO |
|---|---|
Molekulargewicht |
85.10 g/mol |
IUPAC-Name |
(2R)-2-hydroxybutanenitrile |
InChI |
InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
NHSSTOSZJANVEV-SCSAIBSYSA-N |
Isomerische SMILES |
CC[C@H](C#N)O |
Kanonische SMILES |
CCC(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


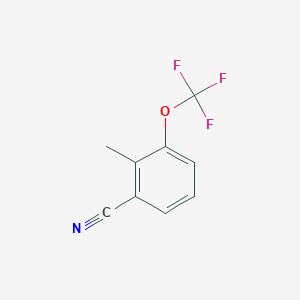
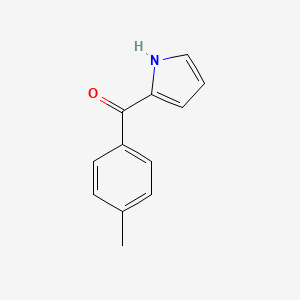

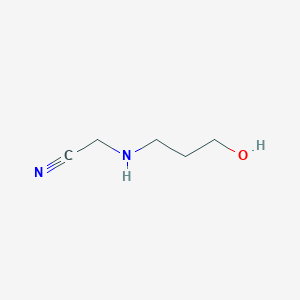
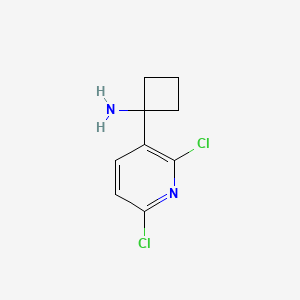

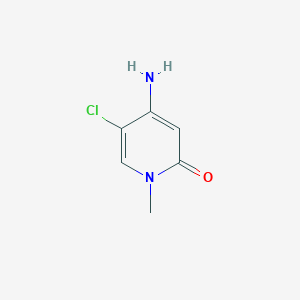

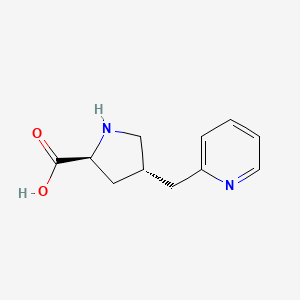
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)

